molecular formula C11H20N2 B3060481 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine CAS No. 42833-29-4

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine

Cat. No. B3060481
CAS RN: 42833-29-4
M. Wt: 180.29 g/mol
InChI Key: ZFSGGBPGZCTWNU-UHFFFAOYSA-N
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Description

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine, also known as MPDPH, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine , serve as crucial building blocks in medicinal chemistry. Their synthesis has been widely explored due to their prevalence in pharmaceuticals. Researchers have developed fast and cost-effective methods for creating substituted piperidines, which are essential for constructing drug molecules . These compounds can be modified to enhance bioavailability, selectivity, and pharmacokinetics.

CCR5 Antagonists for HIV-1 Treatment

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine: derivatives have been investigated as potential CCR5 antagonists. These compounds aim to inhibit the CCR5 receptor, which plays a role in HIV-1 entry into host cells. Researchers have synthesized novel piperidin-4-ol derivatives and evaluated their biological activity using ligand-induced calcium mobilization assays. These efforts contribute to the search for new treatments against HIV-1 .

Biological Activity

Indole derivatives, including those containing piperidine moieties, exhibit diverse biological activities. While not specific to our compound, it’s worth noting that indole derivatives have been studied extensively. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has various pharmacological effects . Although this information is not directly related to 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine , it underscores the broader significance of heterocyclic compounds in biological contexts.

properties

IUPAC Name

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h5H,2-4,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSGGBPGZCTWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388919
Record name 1H-957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42833-29-4
Record name 1H-957
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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